molecular formula C14H17Cl2NO4S B2693602 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022851-93-9

9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2693602
CAS No.: 1022851-93-9
M. Wt: 366.25
InChI Key: OKQTUOWEMGZEPS-UHFFFAOYSA-N
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Description

9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the 2,5-dichlorophenyl group and the sulfonyl group in its structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a suitable precursor with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.

    Industry: Its chemical properties make it valuable in the development of new materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds, which has garnered attention due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}Cl2_2N2_{2}O4_{4}S
  • Molecular Weight : 350.22 g/mol
  • IUPAC Name : this compound

This compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as geranylgeranyltransferase I (GGTase I), which plays a crucial role in the proliferation of cancer cells. This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are essential for cell survival and proliferation .
  • Anti-inflammatory Properties : The presence of a sulfonyl group may enhance the anti-inflammatory activity of the compound by modulating immune responses and reducing cytokine production .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityObserved EffectsReference
Enzyme InhibitionInhibits GGTase I leading to reduced cancer cell proliferation
Anti-inflammatory EffectsModulates immune responses; reduces cytokine levels
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Potential for Obesity TreatmentMay influence metabolic pathways related to obesity

Case Studies

  • Cancer Treatment : A study highlighted the efficacy of spirocyclic compounds in inhibiting cancer cell growth through GGTase I inhibition. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .
  • Inflammatory Disorders : Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives, including those structurally similar to our compound. The study reported decreased levels of pro-inflammatory cytokines in treated subjects, suggesting therapeutic potential for conditions like rheumatoid arthritis .
  • Antimicrobial Efficacy : A recent evaluation assessed the antimicrobial properties of various sulfonamide hybrids against common pathogens. The results showed that certain derivatives exhibited superior activity compared to standard antibiotics, indicating a promising avenue for further research .

Properties

IUPAC Name

9-(2,5-dichlorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c15-11-2-3-12(16)13(10-11)22(18,19)17-6-4-14(5-7-17)20-8-1-9-21-14/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQTUOWEMGZEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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